molecular formula C9H13BrO2 B596519 Ethyl 4-bromocyclohex-3-ene-1-carboxylate CAS No. 1365272-96-3

Ethyl 4-bromocyclohex-3-ene-1-carboxylate

Katalognummer: B596519
CAS-Nummer: 1365272-96-3
Molekulargewicht: 233.105
InChI-Schlüssel: JMGPAKUOUAFRNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is a chemical compound with the CAS Number: 1365272-96-3 . It has a molecular weight of 233.11 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Synthesis and Activity Studies

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is a derivative of enaminones and has been studied extensively for its potential therapeutic applications. In one study, its analog, Ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate, displayed significant anticonvulsant activity. This study highlighted the compound's potency and its transformation in the brain, suggesting its potential as an active molecule in neurological disorders (Eddington et al., 2003).

Pharmacokinetics and Metabolic Pathways

Understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds is crucial for drug development. A study detailed the pharmacokinetics of a structurally similar compound, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, illustrating its lipid solubility, rapid plasma degradation, and primary renal excretion. Such studies offer insights into how structural analogs of this compound might behave in biological systems (Oliverio et al., 1970).

Applications in Biological Systems

Antibacterial Properties

Compounds structurally related to this compound have demonstrated antibacterial properties. For instance, a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives exhibited protection against E. coli and other gram-negative bacteria in mice, suggesting potential applications in combating bacterial infections (Santilli et al., 1975).

Hypocholesterolemic Effects

Studies on cyclic analogs of clofibrate, a compound with a structural resemblance to this compound, revealed hypocholesterolemic effects in rats. Such findings underscore the potential of structurally similar compounds in managing cholesterol levels, offering a glimpse into their therapeutic applications in metabolic disorders (Goldberg et al., 1977).

Neurological and Behavioral Studies

Compounds akin to this compound have been used to create animal models for studying anxiety and other neurological conditions. For example, the ethyl ester of beta-carboline-3-carboxylic acid demonstrated significant effects on behavior and physiological markers in primates, making it a valuable tool for researching the neurological underpinnings of anxiety (Ninan et al., 1982).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely, and what to do in case of exposure .

Eigenschaften

IUPAC Name

ethyl 4-bromocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGPAKUOUAFRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742930
Record name Ethyl 4-bromocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-96-3
Record name Ethyl 4-bromocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.